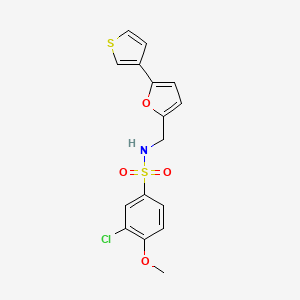

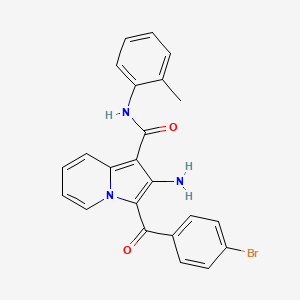

![molecular formula C17H12ClN3O3 B2698384 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-08-7](/img/structure/B2698384.png)

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . This compound is derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity of this ring is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the oxadiazole ring and the attachment of the acetyl and benzamide groups .Applications De Recherche Scientifique

Antiviral Activity

This compound has been found to have potential antiviral activity. A study synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid . The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Antimicrobial Activity

The compound’s antimicrobial activity is another area of interest. Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have shown promise in combating antimicrobial drug resistance by pathogens .

Anticancer Activity

The compound may also have potential anticancer properties. Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including anticancer activity .

Anti-HIV Activity

Indole derivatives have also been reported to have anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . This suggests that the compound “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” may also have potential antioxidant properties.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . This suggests that the compound “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” may also have potential antidiabetic properties.

Orientations Futures

The future directions for the study of “4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” could involve further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by oxadiazole derivatives , this compound could be a promising candidate for the development of new drugs.

Mécanisme D'action

It’s worth noting that compounds containing the 1,3,4-oxadiazole moiety, like “4-acetyl-n-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide”, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The exact mechanism of action would depend on the specific targets of the compound within the body, which could vary based on the structure of the compound and its physicochemical properties. Typically, such compounds might interact with various enzymes or receptors, altering their activity and leading to changes in cellular function .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, its formulation, and the route of administration .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances, which could affect its stability, solubility, and interaction with its targets .

Propriétés

IUPAC Name |

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXFVLUIFMZCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

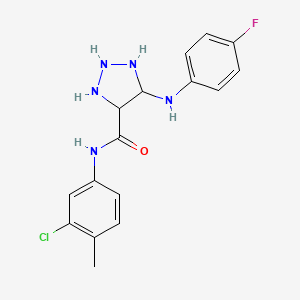

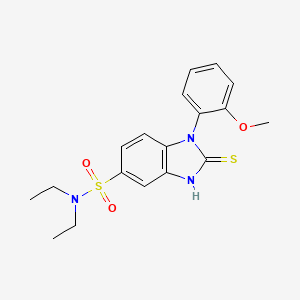

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)

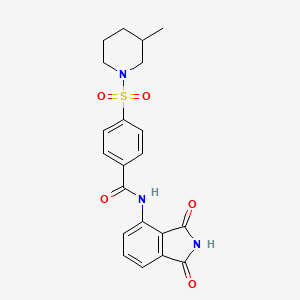

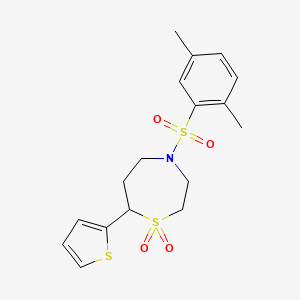

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)

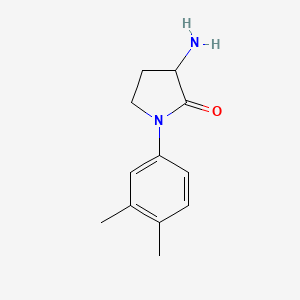

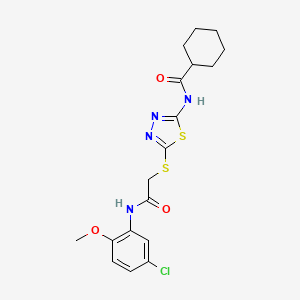

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)